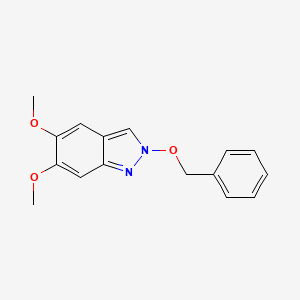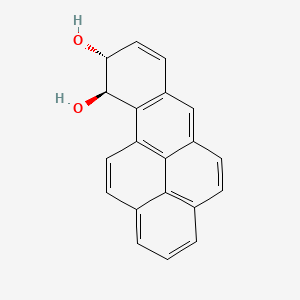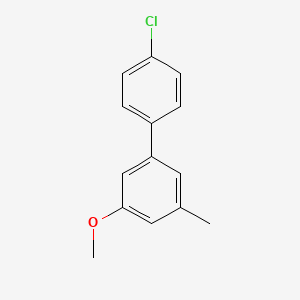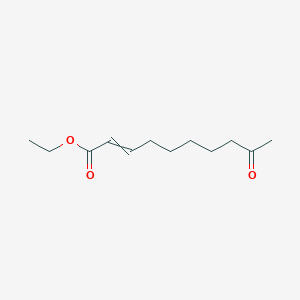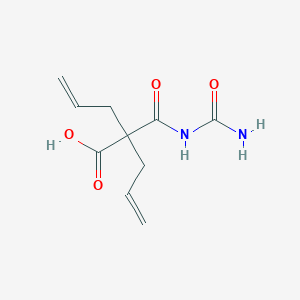
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant with toxic, mutagenic, and carcinogenic properties . This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in chemical carcinogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the fungal oxidation using the filamentous fungus Cunninghamella elegans . This process involves the incubation of benzo(a)pyrene with the fungus, leading to the formation of this compound along with other metabolites .
Industrial Production Methods: The synthesis in a laboratory setting remains the primary method of obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation: It can undergo arylhydroxylation, leading to the formation of various hydroxylated metabolites.
Common Reagents and Conditions:
Oxidation: The oxidation reactions often involve cytochrome P-450 and epoxide hydrase enzyme systems.
Hydroxylation: Arylhydroxylation typically occurs in the presence of specific enzymes that facilitate the addition of hydroxyl groups to the aromatic ring.
Major Products:
Oxidation Products: Diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation Products: Various hydroxylated metabolites, including tetrahydroxy derivatives.
Applications De Recherche Scientifique
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound is metabolized by cytochrome P-450 enzymes to form diol epoxides, which are highly reactive and can interact with DNA . This process is a key step in the carcinogenic pathway of benzo(a)pyrene .
Comparaison Avec Des Composés Similaires
trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar properties and metabolic pathways.
trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene: A related compound that undergoes similar metabolic transformations.
Uniqueness: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position of hydroxylation and its role in forming diastereomeric epoxides. This specificity influences its reactivity and the types of DNA adducts it forms, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
62600-11-7 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1 |
Clé InChI |
GHARBPKRUUKTCI-UZLBHIALSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


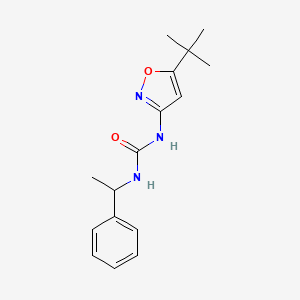
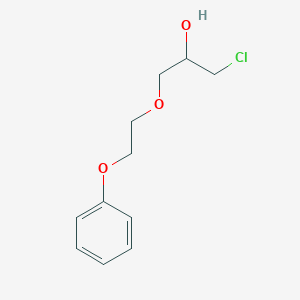
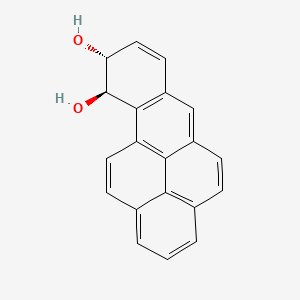
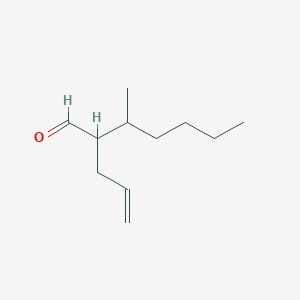
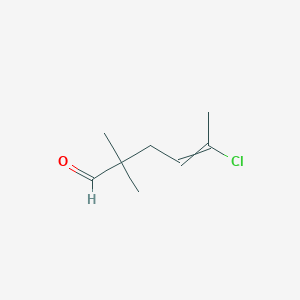
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
